molecular formula C16H21N3O B2744317 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea CAS No. 941968-47-4

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

Cat. No.: B2744317
CAS No.: 941968-47-4
M. Wt: 271.364
InChI Key: SPRIUNZPZBWWKA-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a synthetic organic compound that features an indole moiety and a cyclohexyl group. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of interest in various fields of research.

Preparation Methods

The synthesis of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

Chemical Reactions Analysis

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:

Scientific Research Applications

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can be compared with other indole-based compounds such as:

    1H-indole-3-carboxylic acid: A precursor in the synthesis of the target compound.

    1-(1H-indol-3-yl)-3-phenylurea: A similar compound with a phenyl group instead of a cyclohexyl group.

    1-(1H-indol-3-yl)-3-(2-methylphenyl)urea: Another analog with a methylphenyl group.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-6-2-4-8-13(11)18-16(20)19-15-10-17-14-9-5-3-7-12(14)15/h3,5,7,9-11,13,17H,2,4,6,8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRIUNZPZBWWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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